molecular formula C12H13NO B2743633 (2R)-2-Quinolin-8-ylpropan-1-ol CAS No. 2248199-07-5

(2R)-2-Quinolin-8-ylpropan-1-ol

Cat. No.: B2743633
CAS No.: 2248199-07-5
M. Wt: 187.242
InChI Key: OBKVPTKOJPVZKL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Quinolin-8-ylpropan-1-ol, also known as Q8, is a chemical compound that has been widely used in scientific research due to its unique properties. Q8 belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-8-ylpropan-1-ol is not fully understood. It has been suggested that this compound exerts its biological activities by binding to specific targets in cells, such as enzymes or receptors. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been found to have antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

(2R)-2-Quinolin-8-ylpropan-1-ol has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound is also highly soluble in water, which makes it easy to handle in experiments. However, this compound has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of (2R)-2-Quinolin-8-ylpropan-1-ol. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, this compound could be further developed as a fluorescent probe for the detection of other metal ions. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a unique compound that has been widely used in scientific research due to its diverse biological activities. It has anti-inflammatory, anti-tumor, and anti-viral activities and can be used as a fluorescent probe for the detection of metal ions. This compound has several advantages for lab experiments, but its safety and efficacy in humans are not well established. Future studies are needed to further investigate its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

(2R)-2-Quinolin-8-ylpropan-1-ol can be synthesized by the reaction of 8-hydroxyquinoline with (S)-2-chloropropionic acid, followed by reduction with sodium borohydride. The resulting product is a white crystalline solid with a purity of over 98%.

Scientific Research Applications

(2R)-2-Quinolin-8-ylpropan-1-ol has been extensively used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

Properties

IUPAC Name

(2R)-2-quinolin-8-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVPTKOJPVZKL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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